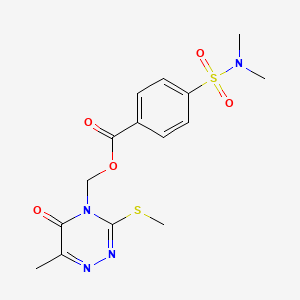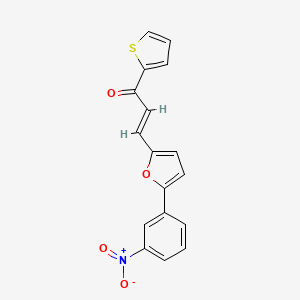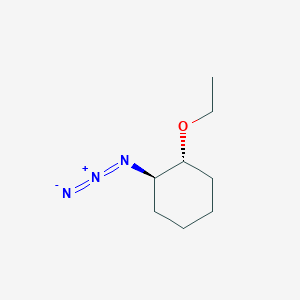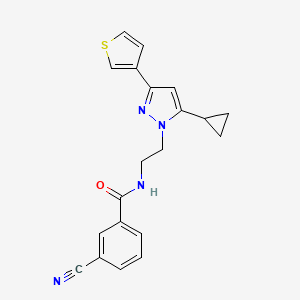
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Also known as CPP, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activity of ion channels. CPP has been shown to bind to dopamine D3 receptors and sigma-1 receptors, which are involved in the regulation of dopamine release and neuronal activity. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons and other excitable cells.
Biochemical and Physiological Effects:
CPP has been found to exhibit various biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of ion channel activity, and the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. These effects suggest that CPP may have therapeutic potential for the treatment of neurological disorders, cancer, and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its high potency and selectivity for biological targets, its ability to modulate ion channel activity, and its potential therapeutic applications. However, CPP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These factors must be taken into consideration when designing experiments using CPP.
Zukünftige Richtungen
There are several future directions for research on CPP, including the optimization of its synthesis method, the identification of its biological targets and mechanism of action, and the development of novel therapeutic applications. CPP may also be used as a tool for the study of ion channel activity and neurotransmitter release in neurons and other excitable cells. Further research is needed to fully understand the potential of CPP for drug discovery and development.
Synthesemethoden
CPP can be synthesized using several methods, including the reaction of 3-chlorobenzoyl chloride with 1-(pyridin-3-yl)piperidine-4-carboxamide in the presence of a base, such as triethylamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 1-(pyridin-3-yl)piperidine-4-methanol in the presence of a base, followed by the oxidation of the resulting intermediate with manganese dioxide. These methods have been optimized to achieve high yields and purity of CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been studied for its potential applications in drug discovery and development. It has been found to exhibit activity against various biological targets, including dopamine D3 receptors, sigma-1 receptors, and histamine H3 receptors. CPP has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels, and to inhibit the growth of cancer cells. These findings suggest that CPP may have therapeutic potential for the treatment of neurological disorders, cancer, and other diseases.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSCQQIXBNUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)




![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)




![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B2900964.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)
![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)